molecular formula C11H10N2O2S B2662307 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one CAS No. 886140-11-0

6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Cat. No. B2662307
M. Wt: 234.27
InChI Key: CHIYLSFVNLCDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP belongs to the class of pyrimidines and is known to possess a thioxo group, a methoxyphenyl group, and a carbonyl group in its chemical structure.

Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibition Effect on Mild Steel : The compound's derivatives have been studied for their corrosion inhibition properties on mild steel in acidic solutions. The research shows that these derivatives act as mixed inhibitors and adhere to the surface of mild steel following Langmuir's adsorption isotherm, significantly reducing corrosion rates. Techniques like electrochemical impedance spectroscopy, scanning electron microscopy, and density functional theory were employed to elucidate the inhibition mechanism and surface interactions M. Yadav, R. Sinha, Sumit Kumar, T. Sarkar, 2015.

Antimicrobial and Anti-inflammatory Activities

Synthesis and Biological Activity : Compounds structurally related to 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. The research highlights the potential of these compounds in treating conditions associated with inflammation and microbial infections, showcasing promising results in preliminary screenings A. Abu‐Hashem, M. Youssef, 2011.

Antitumor Activities

Evaluation of Antitumor Activities : Certain derivatives of the mentioned compound have been synthesized and assessed for their potential antitumor effects. These studies indicate that some derivatives exhibit significant growth inhibition in various human cancer cell lines, suggesting their potential utility in cancer treatment H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017.

Advanced Material Applications

Innovative Applications in Material Science : The compound and its derivatives have also found applications in material science, particularly in corrosion inhibition, which is crucial for extending the life of metals in corrosive environments. This application underscores the versatility and potential of these compounds in various fields beyond biomedical research Priyanka Singh, Ambrish Singh, M. Quraishi, 2016.

Synthesis and Catalysis

Catalytic Synthesis of Pyrimidine Derivatives : Research also extends into the synthesis methodologies, where 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one serves as a precursor in catalytic reactions to produce various pyrimidine derivatives, highlighting the compound's utility in synthetic chemistry A. Cahyana, A. R. Liandi, N. Anwar, 2022.

properties

IUPAC Name

6-(2-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-7(9)8-6-10(14)13-11(16)12-8/h2-6H,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIYLSFVNLCDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.